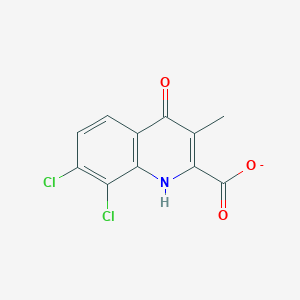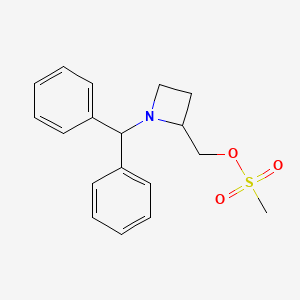
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate: is a chemical compound with the molecular formula C18H21NO3S and a molecular weight of 331.43 g/mol . It is also known by the synonym 1-(Diphenylmethyl)-2-azetidinemethanol methanesulfonate (ester) . This compound is characterized by its azetidine ring structure, which is a four-membered nitrogen-containing ring, and a benzhydryl group attached to the azetidine nitrogen.
Preparation Methods
The synthesis of (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate typically involves the reaction of 1-(Diphenylmethyl)-2-azetidinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The general reaction scheme is as follows:
- Dissolve 1-(Diphenylmethyl)-2-azetidinemethanol in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Chemical Reactions Analysis
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The benzhydryl group can undergo oxidation to form the corresponding benzophenone derivative.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions to form the corresponding piperidine derivative.
Scientific Research Applications
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, transferring the methanesulfonate group to nucleophilic sites on proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription.
Comparison with Similar Compounds
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate can be compared to other azetidine derivatives, such as:
1-Benzhydryl-2-azetidinemethanol: Lacks the methanesulfonate group and has different reactivity and applications.
1-Benzhydryl-2-azetidinone: Contains a carbonyl group instead of the methanesulfonate ester, leading to different chemical properties and biological activities.
Properties
Molecular Formula |
C18H21NO3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1-benzhydrylazetidin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C18H21NO3S/c1-23(20,21)22-14-17-12-13-19(17)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3 |
InChI Key |
YRYFOJJPUJZVIA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
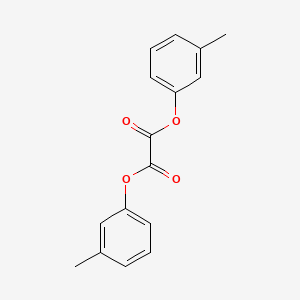
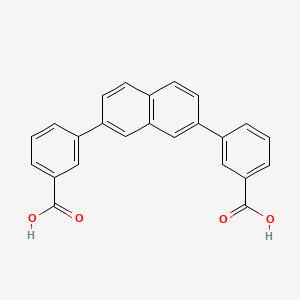
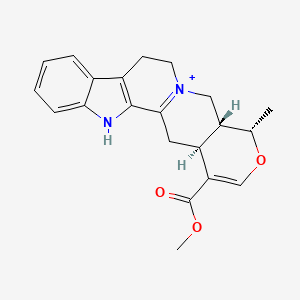
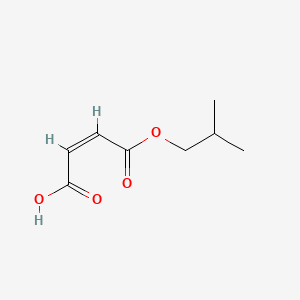
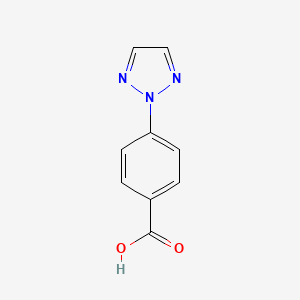
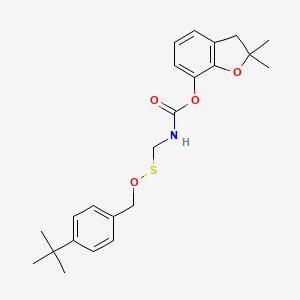



![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
